molecular formula C10H9NOS B2363695 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide CAS No. 138764-18-8

1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide

Cat. No.: B2363695
CAS No.: 138764-18-8
M. Wt: 191.25
InChI Key: ZIYOOACGYIHUKV-UHFFFAOYSA-N
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Description

1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide is a chemical compound with a unique structure that includes an indene core, a carbonyl group, and a carbothioamide group

Preparation Methods

The synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide typically involves the reaction of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile with a suitable thiol reagent under specific conditions. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various derivatives. Common reagents and conditions for these reactions include the use of bases, acids, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.

Scientific Research Applications

1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1-Oxo-2,3-dihydro-1H-indene-4-carbothioamide can be compared with similar compounds such as:

    1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: This compound has a similar indene core but with a nitrile group instead of a carbothioamide group.

    1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbothioamide group.

    4-Cyano-1-indanone: This compound has a cyano group attached to the indene core. The uniqueness of this compound lies in its carbothioamide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-oxo-2,3-dihydroindene-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c11-10(13)8-3-1-2-7-6(8)4-5-9(7)12/h1-3H,4-5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYOOACGYIHUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 12.1 g (77 mmol) of 4-cyano-2,3-dihydro-1H-inden-1-one [see Coll. Czechoslov. Chem. Commun. 4, 3227 (1978)] in 220 ml of pyridine and 10.6 ml (77 mmol) of triethylamine is saturated with hydrogen sulfide for 3 hours at 40° and is then stirred at the same temperature for 16 hours. The reaction mixture is cooled and then concentrated to dryness by evaporation, and 300 ml of water are added to the residue. The yellow product that has crystallized out is filtered off with suction, washed with water, dried and recrystallized from ethyl acetate. In that manner there is obtained the title compound, m.p. 197° (decomp.).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

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